Fosifidancitinib

Description

Properties

IUPAC Name |

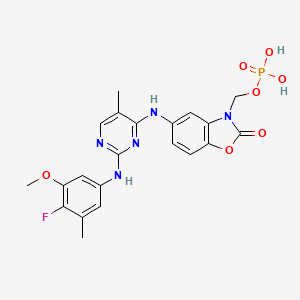

[5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-2-oxo-1,3-benzoxazol-3-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN5O7P/c1-11-6-14(8-17(32-3)18(11)22)25-20-23-9-12(2)19(26-20)24-13-4-5-16-15(7-13)27(21(28)34-16)10-33-35(29,30)31/h4-9H,10H2,1-3H3,(H2,29,30,31)(H2,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUBTEKGIDQZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4COP(=O)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237168-58-9 | |

| Record name | Fosifidancitinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1237168589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosifidancitinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WIB3F16K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fosifidancitinib: A Technical Guide to its JAK1/JAK3 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosifidancitinib (also known as solcitinib or GSK2586184) is a small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes.[1] This technical guide provides an in-depth overview of the JAK1 and JAK3 selectivity profile of this compound, compiling available quantitative data, outlining typical experimental methodologies for determining selectivity, and visualizing the relevant biological pathways and experimental workflows.

Core Mechanism: The JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immune responses and hematopoiesis. The pathway consists of four JAK family members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases associate with cytokine receptors. Upon cytokine binding, the JAKs become activated, phosphorylate the receptor, and create docking sites for STAT proteins. The recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription.

Figure 1: Simplified JAK-STAT Signaling Pathway.

Quantitative Selectivity Profile of this compound

This compound has been identified as a potent and selective inhibitor of JAK1 and JAK3.[2] The following table summarizes the available half-maximal inhibitory concentration (IC50) data.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK1 |

| JAK1 | 8-9.8[3][4][5] | 1x |

| JAK2 | ~96.8 - 107.8 | 11x[4][5] |

| JAK3 | ~484 - 539 | 55x[4][5] |

| TYK2 | ~202.4 - 225.4 | 23x[4][5] |

Note: The IC50 values for JAK2, JAK3, and TYK2 are calculated based on the reported selectivity folds relative to the JAK1 IC50 of 8.8 nM (average of 8-9.8 nM).

Experimental Protocols for Determining JAK Selectivity

The determination of a kinase inhibitor's selectivity profile typically involves a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of the isolated kinase.

Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of each JAK isoform (IC50).

General Protocol:

-

Reagents and Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Kinase buffer (e.g., containing HEPES, MgCl2, EGTA, and a surfactant like Brij-35).

-

ATP (Adenosine Triphosphate).

-

Substrate peptide (a peptide that can be phosphorylated by the JAK kinase).

-

This compound (serially diluted).

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar).

-

Microplates (e.g., 384-well plates).

-

-

Procedure:

-

A solution of each recombinant JAK enzyme is prepared in the kinase buffer.

-

Serial dilutions of this compound are added to the wells of the microplate.

-

The JAK enzyme is added to the wells containing the inhibitor and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method. Luminescence or fluorescence is commonly measured.

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Figure 2: Workflow for a Biochemical Kinase Inhibition Assay.

Cell-Based Phosphorylation Assay

Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context, where factors like cell permeability and off-target effects can be assessed.

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

General Protocol:

-

Reagents and Materials:

-

A suitable cell line expressing the target JAKs (e.g., human peripheral blood mononuclear cells (PBMCs) or specific cell lines like TF-1 or HEL cells).

-

Cell culture medium and supplements.

-

Cytokines to stimulate specific JAK pathways (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2, GM-CSF for JAK2/JAK2, IFN-α for JAK1/TYK2).

-

This compound (serially diluted).

-

Lysis buffer.

-

Antibodies specific for total and phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

-

Detection method (e.g., Western blotting, ELISA, or flow cytometry).

-

-

Procedure:

-

Cells are cultured and then serum-starved to reduce basal signaling.

-

The cells are pre-incubated with various concentrations of this compound.

-

The specific cytokine is added to stimulate the JAK-STAT pathway.

-

After a short incubation period (e.g., 15-30 minutes), the cells are lysed to extract the proteins.

-

The levels of phosphorylated STAT proteins are measured using a specific detection method. For example, in a Western blot, protein lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against the phosphorylated and total STAT proteins.

-

The intensity of the phosphorylated STAT band is normalized to the total STAT band.

-

The IC50 is determined by plotting the percentage of inhibition of STAT phosphorylation against the inhibitor concentration.

-

Conclusion

This compound is a potent inhibitor of JAK1 with significant selectivity over other JAK family members, particularly JAK3. The quantitative data, derived from biochemical assays, highlights its preferential activity. The methodologies outlined in this guide represent standard approaches for characterizing the selectivity profile of JAK inhibitors, providing a framework for further research and development in this class of targeted therapies. The high selectivity of this compound for JAK1 suggests a potential for a more targeted therapeutic effect with a potentially favorable safety profile compared to less selective pan-JAK inhibitors.

References

Investigating the Downstream Effects of Fosifidancitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the anticipated downstream effects of Fosifidancitinib based on its mechanism of action as a Janus kinase (JAK) 1 and JAK3 inhibitor. As of the latest publicly available information, specific preclinical and clinical data on the quantitative effects of this compound on downstream biomarkers are limited. Therefore, this guide focuses on the theoretical and expected consequences of JAK1/JAK3 inhibition, drawing from the established understanding of the JAK-STAT signaling pathway.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor targeting Janus kinase (JAK) 1 and JAK3.[1] Developed by Rigel Pharmaceuticals, it is currently in the preclinical stage of development for the treatment of immune system and eye diseases.[2] The therapeutic potential of this compound lies in its ability to modulate the signaling of a specific subset of cytokines that are crucial for immune cell development, activation, and function.

The primary mechanism of action of this compound is the inhibition of the JAK-STAT signaling pathway.[1][3] This pathway is a critical communication route for numerous cytokines, growth factors, and hormones, translating extracellular signals into changes in gene expression within the cell.[4][5][6]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a rapid signal transduction cascade initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate the transcription of target genes.[4][5]

There are four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and seven members of the STAT family (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6).[6] The specific combination of JAKs and STATs activated depends on the cytokine and its receptor.

Figure 1: Generalized JAK-STAT Signaling Pathway.

Downstream Effects of JAK1 and JAK3 Inhibition by this compound

This compound's specificity for JAK1 and JAK3 is key to its therapeutic potential and anticipated downstream effects.[1] These two kinases are critically involved in signaling for a subset of cytokines that primarily regulate the development, proliferation, and function of lymphocytes.

3.1. Impact on Cytokine Signaling

JAK1 has a broad role, pairing with other JAKs to transduce signals for numerous cytokines.[7] JAK3, in contrast, has a more restricted expression pattern, primarily found in hematopoietic cells, and it specifically associates with the common gamma chain (γc) of cytokine receptors.[8][9] The γc is a shared subunit for the receptors of several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[8][10]

Therefore, by inhibiting JAK1 and JAK3, this compound is expected to block the signaling of these γc-family cytokines.

Expected Impact of this compound on Cytokine Signaling Pathways:

| Cytokine Family | Key Cytokines | Associated JAKs | Downstream STATs | Expected Effect of this compound |

| Common gamma chain (γc) family | IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 | JAK1, JAK3 | STAT1, STAT3, STAT5, STAT6 | Significant Inhibition |

| IL-6 family | IL-6, IL-11 | JAK1 , JAK2, TYK2 | STAT1, STAT3 | Partial Inhibition |

| Type I Interferons | IFN-α, IFN-β | JAK1 , TYK2 | STAT1, STAT2 | Partial Inhibition |

| Type II Interferon | IFN-γ | JAK1 , JAK2 | STAT1 | Partial Inhibition |

3.2. Effects on Immune Cell Populations and Function

The inhibition of γc cytokine signaling by this compound is predicted to have profound effects on lymphocyte populations.

-

T Cells: The development, proliferation, and survival of T cells are heavily dependent on IL-2, IL-7, and IL-15. Inhibition of their signaling pathways via JAK1/JAK3 blockade would likely lead to a reduction in T cell numbers and a suppression of their effector functions.[8]

-

B Cells: IL-4 and IL-21 are critical for B cell proliferation, differentiation, and antibody production.[3] By blocking these signals, this compound is expected to dampen B cell responses.

-

Natural Killer (NK) Cells: The development and function of NK cells are largely driven by IL-15.[3] Inhibition of JAK1/JAK3 would therefore be expected to impair NK cell activity.

Figure 2: Logical Flow of this compound's Downstream Effects.

Experimental Protocols for Investigating Downstream Effects

While specific protocols for this compound are not publicly available, the following are standard methodologies used to assess the downstream effects of JAK inhibitors.

4.1. In Vitro Kinase Assays

-

Objective: To determine the inhibitory activity of this compound against a panel of kinases, including JAK1, JAK2, JAK3, and TYK2.

-

Methodology:

-

Utilize a recombinant kinase enzyme platform.

-

Incubate the kinase with a specific substrate and ATP in the presence of varying concentrations of this compound.

-

Measure the phosphorylation of the substrate using methods such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).

-

Calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase activity.

-

4.2. Cellular Phospho-STAT Assays

-

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in whole blood or isolated immune cells.

-

Methodology:

-

Isolate peripheral blood mononuclear cells (PBMCs) or use whole blood.

-

Stimulate the cells with a specific cytokine (e.g., IL-2 for pSTAT5, IFN-γ for pSTAT1).

-

Treat the cells with a range of this compound concentrations.

-

Fix and permeabilize the cells.

-

Stain with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT5, anti-pSTAT1).

-

Analyze the level of STAT phosphorylation using flow cytometry.

-

Determine the IC50 for the inhibition of STAT phosphorylation.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 8. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

Fosifidancitinib: A Technical Guide to a Novel JAK Inhibitor for Autoimmune Disease Research

This technical guide provides an in-depth overview of fosifidancitinib (also known as ATI-501 for the oral formulation and ATI-502 for the topical formulation), a Janus kinase (JAK) inhibitor under investigation for the treatment of various autoimmune and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, selectivity, preclinical and clinical data, and key experimental protocols.

Introduction: Targeting Cytokine Signaling in Autoimmune Disease

Autoimmune diseases such as rheumatoid arthritis, alopecia areata, and atopic dermatitis are driven by a dysregulated immune response, leading to chronic inflammation and tissue damage. A central signaling pathway that mediates the effects of numerous pro-inflammatory cytokines is the Janus kinase and Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[1] This pathway is a critical communication route from cell-surface cytokine receptors to the nucleus, making it a prime target for therapeutic intervention.[2]

This compound is a small molecule inhibitor designed to selectively target specific members of the JAK family, thereby modulating the inflammatory cascade. As a potent and selective inhibitor of JAK1 and JAK3, it is being evaluated for its potential to treat a range of autoimmune conditions.[1][3]

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is integral for transducing signals from a wide array of cytokines and growth factors that lack intrinsic kinase activity.[4] The pathway operates through a series of phosphorylation events:

-

Cytokine Binding & Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization.

-

JAK Activation: This brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[4] Recruited STATs are subsequently phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[2]

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[2]

This compound exerts its effect by competitively binding to the ATP-binding site of JAK1 and JAK3, preventing their phosphorylation and activation, thereby disrupting the downstream signaling cascade.

Kinase Selectivity Profile

The therapeutic efficacy and safety profile of a JAK inhibitor are largely determined by its selectivity across the four JAK family members (JAK1, JAK2, JAK3, TYK2). This compound is described as a potent and selective inhibitor of JAK1 and JAK3.[1][3] While specific public data on the half-maximal inhibitory concentration (IC50) for this compound is not available, Table 1 provides IC50 values for other well-characterized JAK inhibitors to contextualize the concept of selectivity.

| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |

| This compound | Potent | - | Potent | - | JAK1 / JAK3 [1][3] |

| Tofacitinib | 10 | 28 | 810 | 116 | JAK1 / JAK2 |

| Upadacitinib | 43 | - | - | - | JAK1 |

| Ruxolitinib | 3.3 | 2.8 | >400 | - | JAK1 / JAK2 |

| Delgocitinib | 2.8 | 2.6 | 13 | 58 | Pan-JAK |

| Table 1: Comparative Kinase Selectivity of Various JAK Inhibitors. IC50 values indicate the concentration required for 50% inhibition in biochemical assays. Lower values denote higher potency. Dashes indicate data not consistently reported in cited sources.[1][5] |

Preclinical Evidence

The efficacy of JAK inhibitors in autoimmune arthritis is often evaluated in the collagen-induced arthritis (CIA) animal model, which shares pathological features with human rheumatoid arthritis (RA), including synovial hyperplasia, cartilage destruction, and bone erosion.[6][7] While specific CIA data for this compound has not been published, a related clinical candidate from the same discovery program, R507 (compound 33), demonstrated significant efficacy in a rat CIA model.[8]

| Compound | Model | Dosing Regimen | Key Outcome | Reference |

| R507 (related JAK1 inhibitor) | Rat Collagen-Induced Arthritis (CIA) | 100 mg/kg (QD) | Almost complete blockage of disease progression (based on hind paw clinical scores) | [8] |

| R507 (related JAK1 inhibitor) | Rat Collagen-Induced Arthritis (CIA) | 50 mg/kg (BID) | Almost complete blockage of disease progression (based on hind paw clinical scores) | [8] |

| Table 2: Preclinical Efficacy of a Related Compound in a Rat CIA Model. QD: once daily; BID: twice daily. |

These preclinical results provided a strong rationale for investigating the therapeutic potential of this class of JAK inhibitors in human autoimmune diseases.

Clinical Development and Efficacy

This compound has been evaluated in Phase 2 clinical trials for several autoimmune indications in both oral (ATI-501) and topical (ATI-502) formulations.

Alopecia Areata (Oral ATI-501)

A Phase 2, randomized, double-blind, placebo-controlled trial (AUAT-201) evaluated three doses of oral this compound (ATI-501) in 87 subjects with alopecia areata, including patchy alopecia, alopecia totalis (AT), and alopecia universalis (AU).[9] The primary endpoint was the mean percent change from baseline in the Severity of Alopecia Tool (SALT) score at 24 weeks.[10]

| Treatment Group (BID) | Primary Endpoint: Mean % Change in SALT Score (vs. Placebo) | p-value | Key Secondary Endpoint: Absolute Change in SALT Score (vs. Placebo) | Reference |

| ATI-501 400 mg | Statistically Significant Improvement | 0.011 | Statistically Significant (p<0.05) | [9][10] |

| ATI-501 600 mg | Statistically Significant Improvement | 0.001 | Statistically Significant (p<0.05) | [9][10] |

| ATI-501 800 mg | Statistically Significant Improvement | 0.010 | Statistically Significant (p<0.05) | [9][10] |

| Table 3: Efficacy Results of Phase 2 Trial of Oral this compound (ATI-501) in Alopecia Areata at 24 Weeks. |

All active dose groups demonstrated statistically significant improvements in hair regrowth compared to placebo for both primary and key secondary endpoints.[10] The treatment was generally well-tolerated, with no serious adverse events reported.[9]

Atopic Dermatitis (Topical ATI-502)

A Phase 2a safety study (NCT03585296) of topical this compound (ATI-502) was conducted in subjects with moderate to severe atopic dermatitis.[10] The primary focus of this trial was to evaluate safety and tolerability over four weeks of daily application.[10] While detailed efficacy results, such as the change in Eczema Area and Severity Index (EASI) score, have not been publicly disclosed, a separate trial of a related "soft" topical JAK 1/3 inhibitor from the same company, ATI-1777, demonstrated promising efficacy. In a Phase 2a trial, ATI-1777 achieved a 74.4% reduction in the modified EASI (mEASI) score from baseline at week 4, compared to a 41.4% reduction for the vehicle (p<0.001).[5]

Pharmacokinetics

Specific pharmacokinetic (PK) parameters for this compound, such as Cmax (maximum concentration), Tmax (time to maximum concentration), and terminal half-life (t½), have not been made publicly available from the clinical trials. Generally, oral small-molecule kinase inhibitors are designed for rapid absorption, with Tmax values typically occurring within a few hours post-administration. Elimination half-lives can vary, influencing dosing frequency (e.g., once or twice daily). PK studies for investigational drugs often involve collecting blood samples at multiple timepoints (e.g., 0.83 to 24 hours post-dose) to calculate parameters like the area under the curve (AUC) and bioavailability using non-compartmental models.

Key Experimental Protocols

Kinase Selectivity Assay Protocol

This protocol outlines a typical biochemical assay to determine the IC50 value of an inhibitor against a panel of kinases.

-

Reagent Preparation : Recombinant human kinase enzymes, corresponding peptide substrates, and ATP are prepared in an appropriate assay buffer.

-

Compound Dilution : this compound is serially diluted in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

-

Kinase Reaction : The kinase, substrate, and inhibitor are combined in a microplate well. The reaction is initiated by adding a fixed concentration of ATP (often near the Km value for each specific kinase).

-

Incubation : The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection : The reaction is stopped, and the amount of product (ADP) or phosphorylated substrate is quantified. A common method is a fluorescence-based assay that measures ADP production.

-

Data Analysis : The signal is converted to percent inhibition relative to a no-inhibitor control. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic curve.

Cellular Phospho-STAT Assay (Phosphoflow) Protocol

This protocol describes a flow cytometry-based method to measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

-

Cell Preparation : Collect whole blood in heparin tubes or isolate PBMCs via density gradient centrifugation.

-

Inhibitor Pre-incubation : Aliquot cells and pre-incubate with varying concentrations of this compound or vehicle control for a specified time (e.g., 1 hour at 37°C).

-

Cytokine Stimulation : Add a specific cytokine (e.g., IL-2 to assess JAK1/3 signaling) to stimulate the cells for a short period (e.g., 15 minutes at 37°C). Leave an unstimulated control.

-

Fixation : Immediately stop the reaction by adding a fixative agent (e.g., paraformaldehyde) to crosslink proteins and preserve the phosphorylation state.

-

Permeabilization : Permeabilize the cells using an agent like ice-cold methanol to allow intracellular antibody staining.

-

Antibody Staining : Stain the cells with a cocktail of fluorescently-conjugated antibodies. This includes cell surface markers (e.g., CD3, CD4 for T-cell gating) and an intracellular antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5).

-

Flow Cytometry Analysis : Acquire data on a flow cytometer. Gate on the cell population of interest (e.g., CD4+ T-cells) and measure the median fluorescence intensity (MFI) of the pSTAT antibody.

-

Data Analysis : Determine the percent inhibition of pSTAT MFI at each inhibitor concentration relative to the stimulated vehicle control.

Conclusion

This compound is a selective JAK1/3 inhibitor with demonstrated clinical efficacy in alopecia areata. Its mechanism of action, centered on the targeted disruption of the JAK-STAT signaling pathway, represents a key therapeutic strategy for a variety of autoimmune diseases. While detailed data on its kinase selectivity, preclinical efficacy in arthritis models, and pharmacokinetics are not fully in the public domain, the available information supports its continued investigation. The protocols and data presented in this guide offer a comprehensive resource for researchers and developers in the field of immunology and drug discovery.

References

- 1. JAK | DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Table 9, Summary of Pharmacokinetic Parameters of Macitentan, Tadalafil, and ACT-132577 - Macitentan and Tadalafil (Opsynvi) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. WO2023240038A1 - Tricyclic quinolone bcl6 bifunctional degraders - Google Patents [patents.google.com]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

Fosifidancitinib: A New Frontier in the Treatment of Ophthalmological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fosifidancitinib, a novel Janus kinase (JAK) inhibitor, represents a promising new therapeutic avenue for a range of debilitating ophthalmological disorders. By targeting the intracellular JAK/STAT signaling pathway, a critical mediator of inflammatory cytokine signaling, this compound has the potential to address the underlying inflammatory processes that drive diseases such as uveitis, dry eye disease, and scleritis. This whitepaper provides a comprehensive overview of the scientific rationale for the use of this compound in ophthalmology, including its mechanism of action, preclinical evidence from related JAK inhibitors, and potential clinical applications. Detailed experimental protocols and a summary of the current landscape of JAK inhibition in eye diseases are presented to guide future research and development in this exciting field.

Introduction: The Unmet Need in Inflammatory Eye Diseases

Inflammatory and autoimmune diseases of the eye are a significant cause of vision loss and morbidity worldwide.[1][2][3] Conditions such as non-infectious uveitis, a leading cause of blindness, and dry eye disease, which affects millions, are characterized by chronic inflammation that is often inadequately controlled by current therapies.[3][4] Existing treatments, such as corticosteroids and conventional immunosuppressants, are associated with significant local and systemic side effects, highlighting the urgent need for more targeted and well-tolerated therapeutic options.[1][3]

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the signaling pathways for numerous cytokines and growth factors that are pivotal in the pathogenesis of autoimmune and inflammatory diseases.[2][3][5][6][7] The dysregulation of the JAK/STAT pathway is a key driver of the inflammatory cascade in several ocular conditions.[2][3] Therefore, inhibition of this pathway presents a highly attractive strategy for the treatment of inflammatory eye diseases.

This compound is a small molecule inhibitor of the JAK family. While specific clinical data for this compound in ophthalmological disorders is not yet widely available in the public domain, the extensive and growing body of evidence for other JAK inhibitors in this field provides a strong rationale for its potential efficacy and development.

Mechanism of Action: Targeting the JAK/STAT Signaling Pathway

The therapeutic potential of this compound in ophthalmological disorders stems from its ability to modulate the immune response by inhibiting the JAK/STAT signaling pathway. This pathway is a principal communication route for over 50 cytokines and growth factors, including interferons (IFNs) and interleukins (ILs), which are central to inflammation and immune cell function.[8]

The canonical JAK/STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event leads to the dimerization of the receptor chains and the subsequent activation of receptor-associated JAKs through autophosphorylation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus. Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in inflammation, immune cell differentiation, and proliferation.[6][7][8]

By inhibiting one or more of the JAK enzymes, this compound can effectively block this signaling cascade, leading to a downstream reduction in the production of pro-inflammatory mediators. This targeted approach offers the potential for a more focused immunomodulatory effect compared to broader-acting agents like corticosteroids.

References

- 1. JAK inhibitors in Autoimmune Ocular Inflammatory Diseases – A Systematic Review of Case Reports and Series | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 2. Role of Janus Kinase (JAK) Inhibitor in Autoimmune Ocular Inflammation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of Janus Kinase Inhibitors as Therapies for Noninfectious Uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dryeyetimes.com [dryeyetimes.com]

- 5. JAK-STAT inhibitors in noninfectious uveitis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sorting Out the Stats from the Jaks [reviewofophthalmology.com]

- 7. researchgate.net [researchgate.net]

- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Selective JAK Inhibitor: A Technical Deep Dive into the Early Discovery and Synthesis of Fosifidancitinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosifidancitinib, a potent and selective inhibitor of Janus kinases (JAK) 1 and 3, represents a significant advancement in the targeted therapy of immune-mediated diseases. This technical whitepaper provides an in-depth guide to the early discovery and synthesis of this novel small molecule. We will explore the scientific rationale behind its development, detail the experimental protocols for its synthesis and biological evaluation, and present key preclinical data. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the foundational science of this compound and the broader field of JAK inhibition.

Introduction: The Rationale for a Selective JAK1/3 Inhibitor

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—plays a pivotal role in cytokine signaling. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a key driver in the pathophysiology of numerous autoimmune and inflammatory diseases. While the development of pan-JAK inhibitors has demonstrated clinical efficacy, the associated side effects, often linked to the inhibition of JAK2, have highlighted the need for more selective agents.

This compound (formerly known as R256) was developed by Rigel Pharmaceuticals to address this need by selectively targeting JAK1 and JAK3.[1][2] This dual inhibition is strategic: JAK1 is involved in the signaling of a broad range of pro-inflammatory cytokines, while JAK3 signaling is primarily restricted to hematopoietic cells and is crucial for the function of lymphocytes. By sparing JAK2, which is essential for erythropoiesis, this compound was designed to offer a more favorable safety profile while maintaining potent immunosuppressive activity. The initial therapeutic focus for this inhaled formulation was asthma.[1]

Early Discovery and Lead Optimization

The discovery of this compound stemmed from a focused drug discovery program at Rigel Pharmaceuticals aimed at identifying novel, potent, and selective JAK inhibitors. The core chemical scaffold was optimized through iterative cycles of medicinal chemistry to enhance potency against JAK1 and JAK3 while minimizing activity against JAK2 and TYK2. The phosphate prodrug moiety was incorporated to improve the aqueous solubility and pharmacokinetic properties of the parent molecule.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as outlined in the key patent WO2010085684A1. The following is a representative synthetic route based on the information available.

Experimental Protocol: Synthesis of Key Intermediates and Final Compound

Step 1: Synthesis of 2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-ol

-

A mixture of 4-fluoro-3-methoxy-5-methylaniline and 2-chloro-5-methylpyrimidin-4-ol is heated in the presence of a suitable base (e.g., diisopropylethylamine) in a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone).

-

The reaction mixture is heated for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

-

Upon cooling, the product is precipitated by the addition of water, filtered, washed, and dried to yield the desired pyrimidinol intermediate.

Step 2: Chlorination of the Pyrimidinol Intermediate

-

The pyrimidinol from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to convert the hydroxyl group to a chlorine atom.

-

The reaction is typically performed at an elevated temperature.

-

After completion, the excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is filtered, washed, and dried.

Step 3: Coupling with 5-amino-3H-benzo[d]oxazol-2-one

-

The chlorinated pyrimidine from Step 2 is coupled with 5-amino-3H-benzo[d]oxazol-2-one in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an inert solvent (e.g., dioxane).

-

The reaction mixture is heated under an inert atmosphere for several hours.

-

After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to give the coupled product.

Step 4: Introduction of the Phosphonooxymethyl Group

-

The N-H of the benzoxazolone ring is deprotonated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF).

-

The resulting anion is then reacted with a suitable reagent, such as (iodomethyl)phosphonic acid di-tert-butyl ester, to introduce the protected phosphonooxymethyl group.

Step 5: Deprotection to Yield this compound

-

The tert-butyl protecting groups on the phosphate moiety are removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent (e.g., dichloromethane).

-

After the reaction is complete, the solvent is removed in vacuo, and the crude product is purified by preparative HPLC or crystallization to afford this compound.

Biological Activity and Selectivity

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of JAK1 and JAK3.

Quantitative Data: In Vitro Kinase Inhibition

While specific IC50 values for this compound are not publicly available in the provided search results, the table below presents typical data that would be generated to characterize the potency and selectivity of a JAK inhibitor. For illustrative purposes, data for other known JAK inhibitors are included.

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Abrocitinib | ~29 | ~803 | >10,000 | ~1,300 |

| CYT387 | 11 | 18 | 155 | Data not available |

Table 1: In vitro inhibitory activity of selected JAK inhibitors against the four JAK isoforms. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.[3][4]

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

A common method to determine the in vitro potency of a JAK inhibitor is a biochemical assay that measures the phosphorylation of a substrate peptide by a recombinant JAK enzyme.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

A suitable peptide substrate (e.g., a synthetic peptide derived from STAT1).

-

Adenosine-5'-triphosphate (ATP), radiolabeled with ³²P or ³³P.

-

This compound or other test compounds.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Phosphocellulose filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, combine the recombinant JAK enzyme, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding radiolabeled ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Stop the reaction by adding a solution of phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated peptide.

-

Wash the plate multiple times with phosphoric acid to remove unincorporated ATP.

-

Measure the radioactivity of the captured phosphorylated peptide using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

-

Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model.

Signaling Pathway and Experimental Workflow

JAK-STAT Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical communication route for numerous cytokines involved in inflammation and immunity.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Assay

The following diagram illustrates the typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Preclinical Development

Following its initial characterization, this compound (as R256) underwent preclinical studies to evaluate its potential as an inhaled treatment for asthma. In 2012, Rigel Pharmaceuticals announced that preclinical studies had been conducted in various models, and the company intended to initiate preclinical development leading to an Investigational New Drug (IND) application.[1] Subsequently, in 2014, it was announced that AstraZeneca would lead the global development and commercialization of R256 for asthma, with efforts to bring the compound into first-in-human studies.[2] While detailed preclinical pharmacokinetic and toxicology data are not publicly available, these partnerships underscore the promising early data generated for this compound.

Conclusion

This compound is a rationally designed, selective JAK1/3 inhibitor that emerged from a focused discovery effort to create a safer alternative to pan-JAK inhibitors. Its synthesis involves a convergent strategy, and its biological activity is characterized by potent inhibition of its target kinases. The preclinical development of this compound as an inhaled therapy for asthma highlights its potential in treating inflammatory diseases. This whitepaper provides a foundational understanding of the early-stage research and development of this promising therapeutic agent, offering valuable insights for the scientific community. Further disclosure of detailed preclinical and clinical data will be crucial in fully elucidating the therapeutic potential of this compound.

References

- 1. Rigel Advances Asthma Programs: Two Inhaled Drug Candidates Take Aim at Acute and Chronic Lung Disease :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]

- 2. Rigel Pharmaceuticals, Inc. Will Present Clinical Product Portfolio Update At J.P. Morgan Healthcare Conference - BioSpace [biospace.com]

- 3. CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Fosifidancitinib's Effect on Inflammatory Mediators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of fosifidancitinib, a selective Janus kinase (JAK) inhibitor, and its impact on inflammatory mediators. The document details its mechanism of action through the JAK-STAT signaling pathway, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its evaluation, and visualizes complex pathways and workflows.

Introduction: this compound and Its Therapeutic Rationale

This compound is a potent and selective small molecule inhibitor of Janus kinases 1 and 3 (JAK1/JAK3).[1] The JAK family of enzymes, which also includes JAK2 and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a pivotal role in signal transduction for a wide array of cytokines, growth factors, and hormones.[2][3] By mediating the signals of numerous pro-inflammatory cytokines, the JAK-STAT pathway is a critical driver in the pathogenesis of many autoimmune and inflammatory diseases.[4][5] Consequently, inhibiting this pathway offers a targeted therapeutic strategy. This compound is primarily investigated for its potential in treating allergies, asthma, and various autoimmune disorders.[1]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The primary mechanism of action for this compound is the interruption of the JAK-STAT signaling cascade. This pathway provides a direct route for transmitting extracellular signals from cytokine receptors on the cell membrane to the nucleus, leading to the transcription of target genes.[2][6]

The process unfolds as follows:

-

Cytokine Binding: Pro-inflammatory cytokines (e.g., Interleukins, Interferons) bind to their specific transmembrane receptors.[3]

-

JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, allowing them to auto-phosphorylate and become activated.[6]

-

STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor.[6]

-

STAT Recruitment and Dimerization: These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, the STATs are themselves phosphorylated by the JAKs.[2]

-

Nuclear Translocation and Gene Transcription: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the cell nucleus.[6] Inside the nucleus, these STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes that encode for various inflammatory mediators.[2]

This compound, as a JAK1/3 inhibitor, competitively binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This blockade effectively halts the downstream signaling cascade, thereby reducing the production of pro-inflammatory cytokines and mitigating the inflammatory response.[6]

Quantitative Effects on Inflammatory Mediators

This compound's inhibition of JAK1 and JAK3 disrupts the signaling of a specific set of cytokines crucial to immune cell function and inflammation. While specific quantitative data for this compound is not extensively available in the public domain, data from other selective JAK1 inhibitors can serve as a proxy to illustrate the expected potency and selectivity.

Key cytokine pathways affected by JAK1/3 inhibition include:

-

Interleukin-6 (IL-6): A pleiotropic cytokine involved in acute and chronic inflammation, IL-6 signals through a receptor complex that utilizes JAK1. Inhibition of JAK1 blocks IL-6-mediated inflammatory responses.[7][8]

-

Interferon-gamma (IFN-γ): A key cytokine in Th1-mediated immune responses, IFN-γ signals via JAK1 and JAK2. Selective JAK1 inhibition can modulate, though not completely abrogate, IFN-γ signaling.[8][9]

-

IL-12/IL-23 Family: IL-23, critical for the maintenance and expansion of Th17 cells, signals through a pathway involving JAK2 and TYK2, while IL-12 signals through JAK2 and TYK2 as well.[9][10] Although this compound primarily targets JAK1/3, the complex interplay and crosstalk within the JAK-STAT network mean that its effects can indirectly influence these pathways. JAK inhibitors like tofacitinib have been shown to suppress the shared IL-12/IL-23p40 subunit, particularly in the presence of IFN-γ.[9]

The table below summarizes the biochemical and cellular activity for LW402, a representative selective JAK1 inhibitor, demonstrating the typical potency and selectivity profile for this class of drugs.[7]

| Target / Pathway | Assay Type | Metric (IC₅₀) | Selectivity (Fold vs. JAK1) | Reference |

| Biochemical Potency | ||||

| JAK1 | Enzymatic Assay | 7.7 nM | - | [7] |

| JAK2 | Enzymatic Assay | 12.7 nM | 1.65x | [7] |

| JAK3 | Enzymatic Assay | 176 nM | 22.85x | [7] |

| TYK2 | Enzymatic Assay | 227 nM | 29.48x | [7] |

| Cellular Activity | ||||

| IL-6 induced pSTAT1 (JAK1-dependent) | Human Whole Blood Assay | 414 nM | - | [7] |

| GM-CSF induced pSTAT5 (JAK2-dependent) | Human Whole Blood Assay | 19,917 nM | 48.1x | [7] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11][12][13] A lower IC₅₀ value indicates a more potent inhibitor.

Experimental Protocols for Efficacy Assessment

Evaluating the effect of this compound on inflammatory mediators requires a multi-faceted approach, combining biochemical, cellular, and molecular biology techniques.

This pharmacodynamic assay measures the ability of a JAK inhibitor to block cytokine-induced STAT phosphorylation in a physiologically relevant matrix.

Objective: To determine the IC₅₀ of this compound for the inhibition of IL-6-induced STAT1 phosphorylation in human whole blood.

Methodology:

-

Sample Collection: Collect fresh human whole blood from healthy donors into sodium heparin-coated tubes.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in RPMI 1640 media to achieve the desired final concentrations.

-

Inhibition Step: Aliquot whole blood into 96-well plates. Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 1 hour at 37°C to allow for cell penetration.

-

Stimulation Step: Add a pre-determined concentration of recombinant human IL-6 (e.g., 100 ng/mL) to stimulate the JAK1-dependent pathway. Leave one set of wells unstimulated as a negative control. Incubate for 15-20 minutes at 37°C.

-

Cell Lysis and Fixing: Immediately stop the reaction by adding a pre-warmed lysis/fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer). Incubate for 10-15 minutes at 37°C.

-

Permeabilization: Centrifuge the plate, discard the supernatant, and resuspend the cell pellets in a permeabilization buffer (e.g., ice-cold 90% methanol). Incubate on ice for 30 minutes.

-

Staining: Wash the cells with staining buffer (e.g., PBS with 2% FBS). Add a cocktail of fluorescently-labeled antibodies, including an antibody specific for phosphorylated STAT1 (pSTAT1) and cell surface markers to identify specific cell populations (e.g., CD4 for T-helper cells). Incubate in the dark for 30-60 minutes.

-

Data Acquisition: Wash the cells again and resuspend in staining buffer. Acquire data using a flow cytometer.

-

Data Analysis: Gate on the cell population of interest (e.g., CD4+ lymphocytes). Determine the median fluorescence intensity (MFI) of the pSTAT1 signal for each condition. Plot the percentage of inhibition against the log of the this compound concentration and fit a four-parameter logistic curve to calculate the IC₅₀ value.[14]

This method quantifies the effect of this compound on the transcription of inflammatory genes in stimulated immune cells.

Objective: To measure the change in IL12B (IL-12/23p40) mRNA expression in dendritic cells following treatment with this compound.

Methodology:

-

Cell Culture and Differentiation: Culture human peripheral blood mononuclear cells (PBMCs) and differentiate them into monocyte-derived dendritic cells (mDCs) using GM-CSF and IL-4.

-

Treatment and Stimulation: Pre-treat the mDCs with various concentrations of this compound or vehicle control for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) and IFN-γ to induce pro-inflammatory gene expression.[9]

-

RNA Extraction: After a 4-6 hour stimulation period, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers.

-

Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (IL12B) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Thermocycling and Data Collection: Run the reaction on a real-time PCR instrument. The instrument will measure the fluorescence at each cycle of amplification.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative expression of the target gene (IL12B) compared to the housekeeping gene using the ΔΔCt method. Analyze the dose-dependent reduction in IL12B expression caused by this compound.

Summary and Future Directions

This compound represents a targeted therapeutic approach to inflammatory and autoimmune diseases by selectively inhibiting JAK1 and JAK3. Its mechanism of action is centered on the blockade of the JAK-STAT signaling pathway, which is essential for the function of numerous pro-inflammatory cytokines, including IL-6 and IFN-γ. The efficacy of this compound in modulating the inflammatory response can be robustly quantified using established experimental protocols such as whole blood phospho-STAT assays and qPCR for gene expression.

While direct preclinical and clinical data for this compound are emerging, the well-established role of the JAK-STAT pathway in inflammation and the clinical success of other JAK inhibitors provide a strong rationale for its development. Future research will need to focus on comprehensive clinical trials to establish its safety and efficacy profile in various patient populations and to further delineate its precise impact on the complex network of inflammatory mediators in human disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. onclive.com [onclive.com]

- 3. The JAK-STAT pathway: from structural biology to cytokine engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From the Cover: Interplay Between IFN-γ and IL-6 Impacts the Inflammatory Response and Expression of Interferon-Regulated Genes in Environmental-Induced Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of IL‐12/IL‐23 p40 subunit in the skin and blood of psoriasis patients by Tofacitinib is dependent on active interferon‐γ signaling in dendritic cells: Implications for the treatment of psoriasis and interferon‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]

- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IC50 Calculator | AAT Bioquest [aatbio.com]

Understanding the Pharmacodynamics of Fosifidancitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosifidancitinib is a small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in this class of therapeutic agents.

Mechanism of Action

This compound is a potent and selective inhibitor of Janus kinases, with a primary specificity for JAK1 and JAK3.[1] The JAK family, which also includes JAK2 and Tyrosine Kinase 2 (TYK2), are intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[2] Cytokines, upon binding to their specific receptors on the cell surface, trigger the activation of associated JAKs. This activation initiates a signaling cascade known as the JAK-STAT pathway.

Activated JAKs phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptors. These phosphorylated sites then serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of a wide array of genes involved in inflammation, immunity, and hematopoiesis.

By inhibiting JAK1 and JAK3, this compound effectively blocks this signaling cascade. The inhibition of JAK1 is thought to modulate the signaling of numerous pro-inflammatory cytokines. The concurrent inhibition of JAK3, which is primarily associated with the common gamma chain (γc) of cytokine receptors crucial for lymphocyte development and function, further contributes to the immunomodulatory effects of the drug.

Quantitative Pharmacodynamic Data

To provide context for the expected potency and selectivity of a JAK1/JAK3 inhibitor, the following table presents representative IC50 values for other selective JAK inhibitors. It is crucial to note that these values are for comparative purposes only and do not represent the specific values for this compound.

| Kinase Target | Representative IC50 (nM) - Biochemical Assay | Representative IC50 (nM) - Cellular Assay |

| JAK1 | 10 - 50 | 50 - 200 |

| JAK2 | 500 - 1000 | > 1000 |

| JAK3 | 1 - 20 | 20 - 100 |

| TYK2 | > 1000 | > 2000 |

Table 1: Representative Inhibitory Potency of a Selective JAK1/JAK3 Inhibitor. These values are illustrative and are not the specific IC50 values for this compound. Biochemical assays typically measure the direct inhibition of purified enzyme activity, while cellular assays measure the inhibition of a downstream signaling event, such as STAT phosphorylation, in a cellular context.

Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway and the points of inhibition by a JAK1/JAK3 inhibitor like this compound.

Figure 1: JAK-STAT Signaling Pathway and Inhibition by this compound. This diagram illustrates the key steps in the JAK-STAT signaling cascade, from cytokine binding to gene transcription, and highlights the inhibitory action of this compound on JAK1 and JAK3.

Experimental Protocols

The pharmacodynamic activity of this compound is typically characterized using a combination of in vitro biochemical and cellular assays. The following are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on purified JAK enzymes.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are obtained from commercial sources or expressed and purified in-house.

-

A generic peptide substrate for tyrosine kinases, such as poly(Glu, Tyr) 4:1, is used.

-

-

Assay Reaction:

-

The assay is performed in a 96- or 384-well plate format.

-

Each well contains the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), a fixed concentration of the respective JAK enzyme, and the peptide substrate.

-

This compound is serially diluted in DMSO and added to the wells to achieve a range of final concentrations. A DMSO-only control is included.

-

The reaction is initiated by the addition of ATP (at a concentration close to its Km for each enzyme) and [γ-33P]ATP as a tracer.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Detection and Analysis:

-

The reaction is stopped by the addition of phosphoric acid.

-

The phosphorylated substrate is captured on a filter membrane (e.g., phosphocellulose).

-

Unincorporated [γ-33P]ATP is washed away.

-

The radioactivity on the filter, corresponding to the extent of substrate phosphorylation, is measured using a scintillation counter.

-

The percentage of inhibition for each this compound concentration is calculated relative to the DMSO control.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Figure 2: Workflow for a Biochemical Kinase Inhibition Assay. This flowchart outlines the key steps involved in determining the IC50 value of an inhibitor against a purified kinase.

Cellular STAT Phosphorylation Assay

Objective: To measure the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

-

Cell Culture and Stimulation:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92) are used.

-

Cells are cultured in appropriate media and starved of cytokines for a period (e.g., 4 hours) to reduce basal STAT phosphorylation.

-

Cells are pre-incubated with serially diluted this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

Cells are then stimulated with a specific cytokine to induce the phosphorylation of a target STAT protein (e.g., IL-2 for pSTAT5 in NK cells, IFN-α for pSTAT1 in PBMCs). A non-stimulated control is also included.

-

-

Fixation and Permeabilization:

-

Following stimulation, the cells are immediately fixed with a fixative solution (e.g., paraformaldehyde) to preserve the phosphorylation state of the proteins.

-

The cells are then permeabilized with a permeabilization buffer (e.g., ice-cold methanol) to allow intracellular antibody staining.

-

-

Immunostaining and Flow Cytometry:

-

The permeabilized cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5-Alexa Fluor 647).

-

Cells can also be co-stained with antibodies against cell surface markers to identify specific cell populations (e.g., CD3 for T cells, CD56 for NK cells).

-

The fluorescence intensity of the stained cells is measured using a flow cytometer.

-

-

Data Analysis:

-

The geometric mean fluorescence intensity (gMFI) of the phospho-STAT signal is determined for each condition.

-

The percentage of inhibition of STAT phosphorylation for each this compound concentration is calculated relative to the cytokine-stimulated vehicle control.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Figure 3: Workflow for a Cellular STAT Phosphorylation Assay. This flowchart details the procedure for assessing the inhibition of cytokine-induced STAT phosphorylation in cells using flow cytometry.

Conclusion

This compound is a selective inhibitor of JAK1 and JAK3, targeting a key signaling pathway in the immune system. Its pharmacodynamic profile is characterized by the potent inhibition of cytokine-driven cellular events. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive basis for the continued investigation and development of this compound and other molecules in its class. Further disclosure of specific quantitative data will be crucial for a more complete understanding of its therapeutic potential.

References

Preclinical Mode of Action of Fosifidancitinib: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosifidancitinib is an investigational small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes.[1][2][3] JAK inhibitors are a class of immunomodulatory agents that interfere with the JAK-STAT signaling pathway, a critical cascade in cytokine signaling that drives inflammation and immune responses. Dysregulation of this pathway is a key factor in the pathogenesis of various autoimmune and inflammatory diseases, including rheumatoid arthritis. This technical guide provides an in-depth overview of the preclinical mode of action of a representative JAK inhibitor, serving as a surrogate to understand the anticipated mechanism of this compound, for which specific preclinical data is not extensively available in the public domain. The information herein is compiled from preclinical studies of other well-characterized JAK inhibitors.

The JAK-STAT Signaling Pathway

Cytokines, upon binding to their specific receptors, trigger the activation of receptor-associated JAKs.[4][5] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[4][5] Activated JAKs phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent modulation of target gene expression. This signaling cascade is pivotal in mediating the biological effects of a wide array of cytokines, chemokines, and growth factors involved in immunity and hematopoiesis.

Data Presentation: In Vitro Kinase Inhibition Profile

The selectivity of a JAK inhibitor across the four JAK family members is a critical determinant of its biological activity and potential therapeutic window. The inhibitory activity is typically quantified as the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for various JAK inhibitors from in vitro kinase assays, illustrating the concept of JAK selectivity. It is anticipated that this compound, as a JAK1/3 inhibitor, would show lower IC50 values for JAK1 and JAK3 compared to JAK2 and TYK2.

| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Selectivity Profile |

| Tofacitinib | 1-11 | 5-20 | 1-2 | >1000 | JAK3/1 > JAK2 |

| Filgotinib | 10-30 | 28-810 | 810-1580 | 116-530 | JAK1 selective |

| Upadacitinib | 43-59 | 110-250 | 2300-4400 | >5000 | JAK1 selective |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2 |

Note: These values are compiled from various preclinical studies and serve as a reference. Actual values can vary based on experimental conditions.

Experimental Protocols

In Vitro Kinase Activity Assay

Objective: To determine the IC50 values of a test compound against individual JAK enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a generic peptide substrate (e.g., a poly-Glu-Tyr peptide) are used.

-

Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate. The reaction mixture contains the specific JAK enzyme, the peptide substrate, ATP (often at its Km concentration), and varying concentrations of the inhibitor (e.g., this compound).

-

Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

-

Detection: The level of substrate phosphorylation is quantified. A common method is the use of a phosphospecific antibody that recognizes the phosphorylated substrate. Detection can be achieved through various means, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Phospho-STAT (pSTAT) Assay

Objective: To assess the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets are isolated from whole blood.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the JAK inhibitor or vehicle control.

-

Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/2-STAT3, IL-2 for JAK1/3-STAT5, or IFN-α for JAK1/TYK2-STAT1).

-

Fixation and Permeabilization: The stimulation is stopped, and cells are fixed and permeabilized to allow for intracellular antibody staining.

-

Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3, anti-pSTAT5) and cell surface markers to identify different immune cell populations.

-

Flow Cytometry: The level of pSTAT in different cell populations is quantified using a flow cytometer.

-

Data Analysis: The IC50 for inhibition of pSTAT is calculated from the concentration-response curve.

In Vivo Model of Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA)

Objective: To evaluate the therapeutic efficacy of a JAK inhibitor in a preclinical model of rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Arthritis is induced in susceptible strains of mice (e.g., DBA/1) by immunization with an emulsion of type II collagen and complete Freund's adjuvant. A booster immunization is given after approximately 21 days.

-

Treatment: Once clinical signs of arthritis appear (e.g., paw swelling, erythema), animals are treated daily with the JAK inhibitor (administered orally or via another appropriate route) or vehicle control.

-

Clinical Assessment: The severity of arthritis is monitored regularly by scoring the clinical signs of inflammation in each paw. Paw thickness can also be measured using calipers.

-

Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.

-

Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines and other relevant biomarkers.

Effects on Immune Cells

Preclinical studies on various JAK inhibitors have demonstrated their modulatory effects on a range of immune cells. By blocking the signaling of key cytokines, these inhibitors can suppress the proliferation and function of T cells, particularly Th1 and Th17 lineages, which are implicated in the pathogenesis of rheumatoid arthritis.[6] Furthermore, JAK inhibitors can impact B cell function, dendritic cell maturation, and the production of inflammatory mediators by monocytes and macrophages. The specific effects on different immune cell populations are dependent on the inhibitor's JAK selectivity profile.

Conclusion

The preclinical mode of action of this compound is anticipated to be consistent with that of other selective JAK inhibitors. By targeting specific JAK enzymes, particularly JAK1 and JAK3, this compound is expected to potently inhibit the signaling of a range of pro-inflammatory cytokines that are central to the pathophysiology of rheumatoid arthritis and other autoimmune diseases. The in vitro and in vivo models described in this guide are standard methodologies used to characterize the potency, selectivity, and efficacy of this class of drugs. The data generated from such preclinical studies are crucial for informing the clinical development of novel JAK inhibitors like this compound.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Lymphocyte Assays with Fosifidancitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosifidancitinib is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3). These kinases are critical components of signaling pathways for numerous cytokines that regulate the growth, differentiation, and function of lymphocytes. By inhibiting JAK1 and JAK3, this compound modulates the immune response, making it a compound of interest for autoimmune diseases and other inflammatory conditions. These application notes provide detailed protocols for assessing the in vitro activity of this compound on lymphocytes, focusing on its impact on the JAK/STAT signaling pathway, cell proliferation, and cytokine production.

Mechanism of Action: JAK/STAT Signaling Pathway

The JAK/STAT signaling cascade is initiated when a cytokine binds to its receptor on the lymphocyte surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in immune cell function. This compound exerts its immunomodulatory effects by inhibiting the kinase activity of JAK1 and JAK3, thereby blocking this signaling cascade.

Caption: this compound inhibits JAK1/JAK3 signaling.

Quantitative Data Summary

| Assay Type | Target/Stimulus | Cell Type | Parameter Measured | This compound IC50 (nM) | Comparative JAK Inhibitor IC50 (nM) |

| Enzymatic Assay | JAK1 | - | Kinase Activity | Data not available | Tofacitinib: 112 |

| JAK3 | - | Kinase Activity | Data not available | Tofacitinib: 1 | |

| Cellular Assays | |||||

| STAT Phosphorylation | IL-2 | Human PBMCs | pSTAT5 | Data not available | Tofacitinib: ~10-50 |

| IL-6 | Human PBMCs | pSTAT3 | Data not available | Tofacitinib: ~50-100 | |

| IFN-α | Human PBMCs | pSTAT1 | Data not available | Tofacitinib: ~50-150 | |

| T-Cell Proliferation | Anti-CD3/CD28 | Human PBMCs | CFSE Dilution | Data not available | Tofacitinib: ~5-20 |

| PHA | Human PBMCs | ³H-Thymidine Incorporation | Data not available | Tofacitinib: ~10-30 | |

| Cytokine Production | Anti-CD3/CD28 | Human CD4+ T cells | IFN-γ Secretion | Data not available | Tofacitinib: ~5-25 |

| Anti-CD3/CD28 | Human CD4+ T cells | IL-17 Secretion | Data not available | Tofacitinib: ~10-50 |